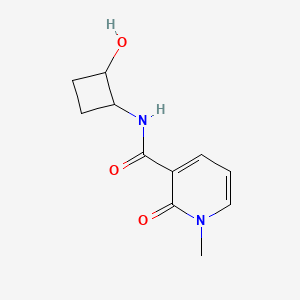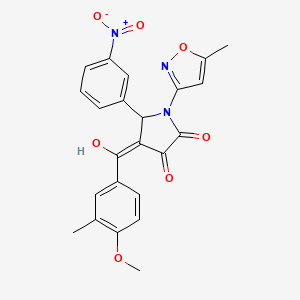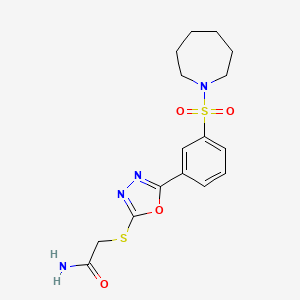
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Antibacterial Agents
Research into derivatives of 1,3,4-oxadiazole, such as 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, has shown significant promise in the development of new antibacterial agents. The synthesis of various 1,3,4-oxadiazole derivatives has demonstrated considerable antibacterial activity against a range of bacteria. These compounds are synthesized through reactions involving different organic acids, esters, hydrazides, and thiols, indicating a broad scope for chemical modification and optimization for targeted antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity
Another area of application for these derivatives is in the synthesis of compounds with both antimicrobial and hemolytic activity. Studies have prepared series of 1,3,4-oxadiazole derivatives that were evaluated for their antimicrobial activity as well as their hemolytic properties, revealing that many of these compounds exhibit active properties against selected microbial species with varying degrees of cytotoxicity. This suggests their potential application in developing new drugs with antimicrobial properties (Gul et al., 2017).
Synthesis and Characterization
The chemical synthesis and characterization of 1,3,4-oxadiazole derivatives, including spectral analysis through IR, NMR, and mass spectrometry, provide a foundation for understanding the structural properties that contribute to their biological activities. This knowledge aids in the design of more effective compounds for various applications, including as antibacterial agents (Devi, Shahnaz, & Prasad, 2022).
Antiprotozoal Agents
Research into quinoxaline-oxadiazole hybrids has also revealed their potential as antiprotozoal agents. The design and synthesis of these compounds, followed by their evaluation against Trypanosoma cruzi, demonstrate the possibility of developing new treatments for diseases such as Chagas disease, showcasing the versatility of 1,3,4-oxadiazole derivatives in addressing a range of infectious diseases (Patel et al., 2017).
Properties
IUPAC Name |
2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c17-14(21)11-25-16-19-18-15(24-16)12-6-5-7-13(10-12)26(22,23)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9,11H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQKHKWZKJVWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
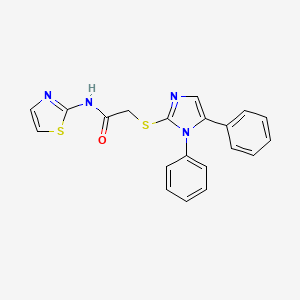
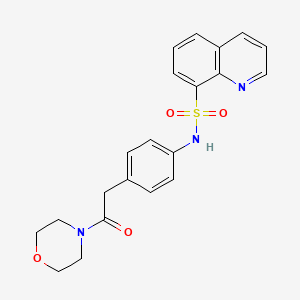


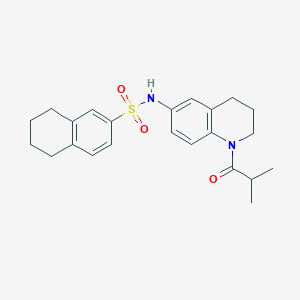
![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)



![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)
